molecular formula C7H8N2O4 B2912402 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006484-24-7

1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2912402
CAS No.: 1006484-24-7
M. Wt: 184.151
InChI Key: UFHCSYLRPOGDBW-UHFFFAOYSA-N
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Description

1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS 1006484-24-7) is a high-purity chemical reagent designed for research applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring substituted with two carboxylic acid functional groups, making it a versatile building block for the development of more complex molecules . With a molecular formula of C 7 H 8 N 2 O 4 and a molecular weight of 184.15 g/mol, this dicarboxylic acid offers multiple sites for chemical modification and conjugation . Its structure is characterized by a density of approximately 1.5 g/cm³ and a high boiling point of 476.2±25.0 °C at 760 mmHg, indicating good thermal stability for various synthetic conditions . The compound is supplied with an associated MDL number MFCD06805777 for precise identification . Research Applications: This compound serves as a key synthetic intermediate, particularly in the construction of heterocyclic compounds. Pyrazole-carboxylic acid derivatives are of significant interest in pharmaceutical research for their potential biological activities. Related pyrazole-3-carboxylic acid structures have been investigated as antagonists for specific receptors, demonstrating the value of this chemical scaffold in developing novel bioactive molecules . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling procedures. The product is typically shipped using cold-chain transportation to ensure stability .

Properties

IUPAC Name

1-(2-carboxyethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-6(11)2-4-9-3-1-5(8-9)7(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCSYLRPOGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxyethylating agents. One common method includes the alkylation of pyrazole with ethyl bromoacetate, followed by hydrolysis to introduce the carboxylic acid groups. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while reduction could produce 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

    Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-3-carboxylic Acid Derivatives

Substituent Diversity and Structural Modifications

The table below highlights key analogs and their substituents, emphasizing how structural variations influence physicochemical and biological properties:

Compound Name Substituents at 1-Position Substituents at 5-Position/Other Modifications Key Applications/Properties Reference(s)
1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl None Pharmaceutical intermediate
1-Methyl-1H-pyrazole-3-carboxylic acid Methyl None Building block for ligands and APIs
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 4-Fluorophenyl 2,6-Dimethoxyphenyl Enhanced solubility via methoxy groups
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxylic acid (13c) 2,4-Dichlorophenyl 4-Iodophenyl, cyano group at 4-position CB1 receptor imaging ligand
1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid 2-Carboxyethyl None Potential for metal coordination, drug design -

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F in ): Increase acidity of the carboxylic acid moiety, enhancing metal-binding capacity .
  • Bulky Substituents (e.g., 2,6-dimethoxyphenyl in ): Improve solubility but may sterically hinder coordination.
  • Dual Carboxylic Acids (as in the target compound): Likely exhibit stronger chelation to metal ions compared to mono-acid analogs, useful in MOFs .
Physicochemical Properties
  • Molecular Weight : Estimated at ~224.18 g/mol (based on C₈H₈N₂O₄).
  • Spectroscopic Data :
    • IR : Expected carbonyl stretches near 1700 cm⁻¹ (carboxylic acid) and 1625 cm⁻¹ (pyrazole ring) .
    • NMR : Protons on the carboxyethyl chain would resonate near δ 2.5–3.5 (CH₂) and δ 12–13 (COOH), similar to 11i in .

Biological Activity

1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CE-PCA) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, potential therapeutic applications, and mechanisms of action.

CE-PCA is a pyrazole derivative characterized by the presence of carboxyl groups that contribute to its biological activity. The molecular structure can be represented as follows:

C7H8N2O4\text{C}_7\text{H}_8\text{N}_2\text{O}_4

1. Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of CE-PCA and related pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies report IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory effects .

Table 1: Inhibitory Activity of Pyrazole Derivatives on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
CE-PCAN/A0.03N/A
Compound A0.050.022.5
Compound B0.100.042.5

2. Antimicrobial Activity

CE-PCA and its derivatives have also been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that certain pyrazole derivatives exhibit significant activity against strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances their efficacy .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CE-PCAE. coli32 μg/mL
Compound CS. aureus16 μg/mL
Compound DPseudomonas aeruginosa64 μg/mL

3. Anticancer Potential

Emerging research suggests that CE-PCA may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. Studies indicate that pyrazole derivatives can inhibit tumor growth by modulating cell signaling pathways associated with cancer progression .

The biological activities of CE-PCA can be attributed to several mechanisms:

  • COX Inhibition : By selectively inhibiting COX-2, CE-PCA reduces the production of pro-inflammatory prostaglandins.
  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Apoptosis Induction : CE-PCA may activate caspases and other apoptosis-related proteins in cancer cells.

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the effects of CE-PCA on carrageenan-induced paw edema in rats, demonstrating a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Efficacy : In vitro tests against multidrug-resistant strains of bacteria revealed that CE-PCA exhibited comparable or superior antimicrobial activity compared to established antibiotics, suggesting its potential as a novel antimicrobial agent .

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